MFCD18317165
Description
Based on standardized nomenclature conventions, MDL numbers typically correspond to specific chemical structures cataloged in databases such as PubChem or Reaxys. Further characterization would require access to proprietary databases or experimental validation.
Properties
IUPAC Name |
2-chloro-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO3S/c12-10-8(11(15)16)3-6(4-13-10)9-2-1-7(5-14)17-9/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVUAMSUKXKFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687288 | |
| Record name | 2-Chloro-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-02-0 | |
| Record name | 2-Chloro-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of MFCD18317165 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . This process is noted for its simplicity and suitability for large-scale industrial production. The crystal form A-I of the compound methanesulfonate is particularly favored due to its good solubility and stability, which facilitates the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
MFCD18317165 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, which are known for their unique reactivity and capacity to drive complex chemical transformations . Common reagents used in these reactions include hydroxyl radicals and hydrogen peroxide. The major products formed from these reactions often include quaternary ammonium cations, which are significant in drug development .
Scientific Research Applications
MFCD18317165 has a wide range of scientific research applications. In chemistry, it is used for studying oxidation reactions and the formation of quaternary ammonium compounds. In biology and medicine, its stability and reactivity make it a valuable compound for developing new pharmaceuticals and understanding biochemical pathways. Industrially, it is used in the preparation of stable and soluble pharmaceutical preparations, which are essential for large-scale production .
Mechanism of Action
The mechanism of action of MFCD18317165 involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD18317165, we compare it with structurally and functionally related compounds from the evidence. These include halogenated aromatics, heterocycles, and trifluoromethyl-containing molecules, which share overlapping synthetic pathways or applications in pharmaceuticals and agrochemicals.
Table 1: Key Properties of this compound and Analogous Compounds
Structural Similarities and Differences
- However, this compound may lack the iodine-mediated coupling step described in its synthesis .
- CAS 1533-03-5 (C₁₀H₉F₃O) : Features a trifluoromethyl ketone group, offering superior metabolic stability compared to chlorinated analogs. Its higher molecular weight (202.17 vs. ~188.01) may reduce solubility but enhance target binding affinity .
- CAS 1761-61-1 (C₇H₅BrO₂) : Brominated aromatic acid with distinct reactivity in electrophilic substitution. Unlike this compound, it exhibits low bioactivity but high synthetic utility in coupling reactions .
Functional and Application-Based Comparison
- Pharmaceutical Potential: CAS 918538-05-3 and this compound likely target enzyme active sites due to their nitrogen-rich heterocycles, whereas CAS 1533-03-5’s trifluoromethyl group enhances lipophilicity for CNS penetration .
Thermodynamic and Kinetic Properties
- Reactivity : Chlorinated compounds (e.g., CAS 918538-05-3) exhibit slower hydrolysis rates compared to brominated analogs, impacting environmental persistence .
- Thermal Stability : Trifluoromethyl groups (CAS 1533-03-5) confer resistance to oxidative degradation, unlike triazine-based this compound, which may decompose at high temperatures .
Research Findings and Limitations
Synthetic Challenges: this compound’s hypothetical synthesis would require precise halogenation conditions to avoid polychlorinated byproducts, a issue noted in CAS 918538-05-3’s production .
Toxicity Profiles : Chlorinated triazines often show hepatotoxicity (H315/H319 hazards), whereas trifluoromethyl ketones (CAS 1533-03-5) have milder safety profiles .
Knowledge Gaps: Direct experimental data on this compound’s crystallography or pharmacokinetics remains absent, necessitating further studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
